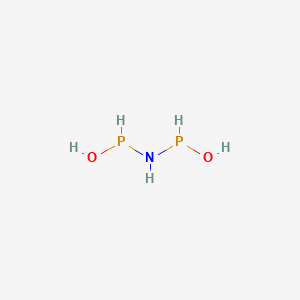
N-(Hydroxyphosphanyl)phosphonamidous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxyphosphanyl)phosphonamidous acid is a chemical compound characterized by the presence of both phosphonamidous and hydroxyphosphanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyphosphanyl)phosphonamidous acid typically involves the reaction of phosphonodiamide with hydroxyphosphanyl compounds under controlled conditions. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxyphosphanyl)phosphonamidous acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.
Scientific Research Applications
N-(Hydroxyphosphanyl)phosphonamidous acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which N-(Hydroxyphosphanyl)phosphonamidous acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This interaction is often mediated through the formation of covalent bonds or coordination complexes with metal ions present in the enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acids and phosphonamidous acids, such as aminophosphonic acids and organometallic phosphonic acids .
Uniqueness
N-(Hydroxyphosphanyl)phosphonamidous acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures.
Properties
CAS No. |
83045-14-1 |
|---|---|
Molecular Formula |
H5NO2P2 |
Molecular Weight |
112.993 g/mol |
IUPAC Name |
N-hydroxyphosphanylphosphonamidous acid |
InChI |
InChI=1S/H5NO2P2/c2-4-1-5-3/h1-5H |
InChI Key |
NIDWJXNETGUWBL-UHFFFAOYSA-N |
Canonical SMILES |
N(PO)PO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


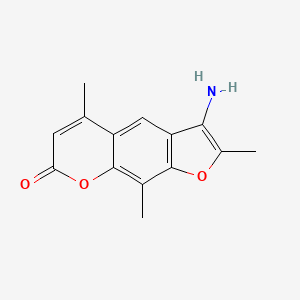
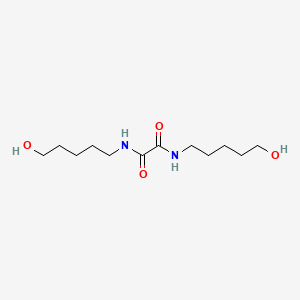

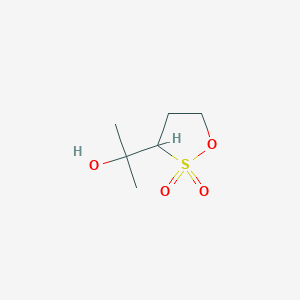
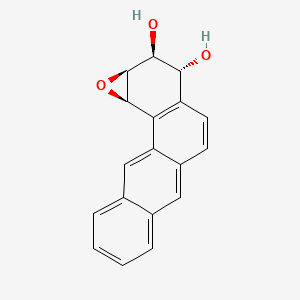




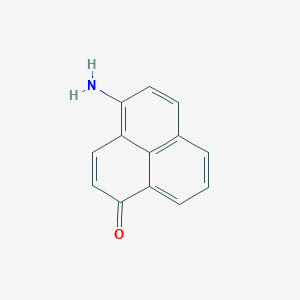
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

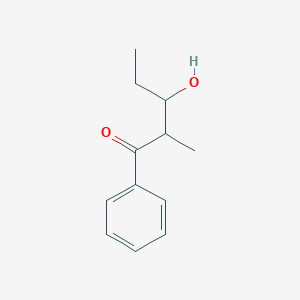
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
